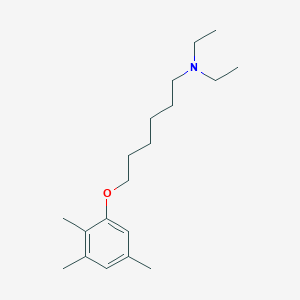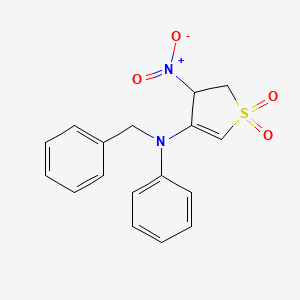![molecular formula C15H18N2O3 B5157169 2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)
2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related isoindole-1,3-dione derivatives involves strategic organic synthesis techniques. For instance, the preparation of similar compounds has been demonstrated through reactions involving sulfur-transfer agents, showcasing the adaptability of the isoindole-1,3-dione scaffold for functional group modifications and the introduction of morpholine derivatives (Klose, Reese, & Song, 1997). Additionally, the synthesis of organo-amino compounds of isoindole-1,3-dione by reacting isoindoline-1,3-dione with various reagents in N,N-dimethylformamide highlights the compound's synthetic accessibility and the potential for structural diversity through different synthetic routes (Anouar et al., 2019).
Molecular Structure Analysis
The molecular structure of isoindole-1,3-dione derivatives is characterized by X-ray diffraction methods, revealing detailed insights into the compound's crystalline structure. The structural studies show these compounds crystallize in various systems with specific unit cell parameters, indicating the influence of substituted groups on the overall molecular conformation and the presence of intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to the stability and packing of the crystals (Anouar et al., 2019).
Chemical Reactions and Properties
Isoindole-1,3-dione compounds participate in a range of chemical reactions, reflecting their reactive functional groups. These reactions include transformations involving the morpholine ring and the isoindole-1,3-dione moiety, such as ring-opening polymerization reactions and the formation of various derivatives through interactions with metal catalysts. The diversity in chemical behavior underscores the compound's utility in synthesizing polymers and other complex organic molecules (Chisholm, Galucci, Krempner, & Wiggenhorn, 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2,6-dimethylmorpholin-4-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-7-16(8-11(2)20-10)9-17-14(18)12-5-3-4-6-13(12)15(17)19/h3-6,10-11H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRUCGBHEMKYKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157087.png)
![N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide](/img/structure/B5157094.png)

![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)



methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)

![3-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]propanenitrile hydrochloride](/img/structure/B5157172.png)
![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)

